molecular formula C15H13N3O4 B5492959 6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone

6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone

Cat. No. B5492959
M. Wt: 299.28 g/mol
InChI Key: NQLCPPMQXFYLQK-UQGDGPGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential applications as a therapeutic agent. In

Scientific Research Applications

6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone has been studied for its potential applications as a therapeutic agent in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In particular, it has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that the compound may exert its anticancer effects by inhibiting the activity of enzymes involved in cell proliferation and survival, as well as by inducing the production of reactive oxygen species that can cause DNA damage and cell death.
Biochemical and Physiological Effects
Studies have shown that 6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone has several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in cells, suggesting that it may have anti-inflammatory and antioxidant properties. Additionally, it has been shown to induce apoptosis in cancer cells, indicating its potential as a therapeutic agent for cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone in lab experiments is its potential as a therapeutic agent for cancer. Its anticancer properties make it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer and other diseases. Finally, investigations into the toxicity and safety of this compound are necessary before it can be used in clinical trials.

Synthesis Methods

The synthesis of 6-hydroxy-2-(3-methyl-4-phenyl-1,3-butadien-1-yl)-5-nitro-4(3H)-pyrimidinone involves the reaction of 5-nitrobarbituric acid with 3-methyl-4-phenyl-1,3-butadiene-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified using column chromatography to obtain a pure compound.

properties

IUPAC Name

4-hydroxy-2-[(1Z,3E)-3-methyl-4-phenylbuta-1,3-dienyl]-5-nitro-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10(9-11-5-3-2-4-6-11)7-8-12-16-14(19)13(18(21)22)15(20)17-12/h2-9H,1H3,(H2,16,17,19,20)/b8-7-,10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLCPPMQXFYLQK-UQGDGPGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-2-[(1Z,3E)-3-methyl-4-phenylbuta-1,3-dien-1-yl]-5-nitropyrimidin-4(3H)-one

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